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  • Product: 1-Fluoro-4-(2-phenylethynyl)benzene
  • CAS: 405-29-8

Core Science & Biosynthesis

Foundational

Synthesis, Mechanistic Causality, and Characterization of 1-Fluoro-4-(phenylethynyl)benzene Derivatives: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary 1-Fluoro-4-(phenylethynyl)benzene is a highly versatile structural motif criti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

1-Fluoro-4-(phenylethynyl)benzene is a highly versatile structural motif critical to the development of advanced materials (such as liquid crystals and organic light-emitting diodes) and modern pharmaceuticals. The rigid, linear geometry of the diarylalkyne core, combined with the unique stereoelectronic properties of the fluorine atom, imparts exceptional metabolic stability and lipophilicity to the resulting molecules.

This whitepaper provides a rigorous, causality-driven guide to the synthesis and characterization of 1-Fluoro-4-(phenylethynyl)benzene derivatives. Moving beyond basic procedural steps, this guide dissects the physical chemistry and mechanistic rationale behind the Sonogashira cross-coupling reaction, providing a self-validating framework designed for high-yield, reproducible synthesis.

Strategic Rationale & Mechanistic Causality

The construction of the C(sp²)–C(sp) bond in 1-Fluoro-4-(phenylethynyl)benzene is most efficiently achieved via the Sonogashira coupling[1]. As a Senior Application Scientist, I emphasize that successful coupling is not merely about mixing reagents; it requires a deep understanding of the catalytic cycle and the physical chemistry of the microenvironment.

Catalytic Causality
  • Palladium (Pd) Catalyst: We utilize Pd(0) species, often generated in situ from Pd(II) precursors like PdCl₂(PPh₃)₂. The electron-withdrawing fluorine atom on 1-fluoro-4-iodobenzene accelerates the initial oxidative addition step by lowering the electron density of the C–I bond, making it highly susceptible to insertion by the electron-rich Pd(0) center[2].

  • Copper (Cu) Co-Catalyst: CuI is essential for forming the copper(I) phenylacetylide intermediate. This highly nucleophilic species facilitates transmetalation with the Pd(II) complex. While omitting CuI minimizes Glaser homocoupling, it drastically reduces the reaction rate—a trade-off that necessitates strict anaerobic conditions rather than catalyst omission.

  • Base and Solvent: Amine bases (e.g., triethylamine or diisopropylamine) serve dual roles as both the solvent medium and the proton acceptor during the formation of the copper acetylide.

Sonogashira Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-I insertion) Pd0->OxAdd 1-Fluoro-4-iodobenzene TransMet Transmetalation (Cu-acetylide transfer) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Formation) TransMet->RedElim Di-organo Pd(II) RedElim->Pd0 Catalyst Regeneration Product 1-Fluoro-4-(phenylethynyl)benzene RedElim->Product Final Yield CuCycle Cu(I) Cycle (Terminal Alkyne Activation) CuCycle->TransMet Cu-phenylacetylide

Fig 1: Pd/Cu co-catalyzed Sonogashira cycle for 1-Fluoro-4-(phenylethynyl)benzene synthesis.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol incorporates self-validating in-process controls (IPCs). This prevents downstream failures and ensures the integrity of the final product.

Step 1: Reagent Preparation and Degassing (Critical Step)
  • Charge the Reactor: To an oven-dried Schlenk flask, add 1-fluoro-4-iodobenzene (1.0 equiv, e.g., 0.5 mmol) and phenylacetylene (1.2 equiv, e.g., 0.6 mmol)[3].

  • Solvent Addition: Add a degassed mixture of THF and Diisopropylamine (DIPA) (typically 1:1 v/v, 10 mL).

    • Causality: Degassing via three freeze-pump-thaw cycles is mandatory. Residual oxygen promotes the oxidative homocoupling of phenylacetylene (Glaser coupling), which depletes the alkyne and complicates purification.

  • Catalyst Introduction: Under a positive pressure of Argon, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%). The solution will typically transition from yellow to a dark amber as the active Pd(0) species forms.

Step 2: Reaction Execution & In-Process Control (IPC)
  • Heating: Stir the reaction mixture at 75 °C[3].

  • Self-Validation (IPC): After 2 hours, withdraw a 50 µL aliquot, quench in water/hexane, and analyze the organic layer via GC-MS or UPLC-MS.

    • Causality: Do not proceed to workup until the 1-fluoro-4-iodobenzene peak is <2% of its initial area. If unreacted starting material remains, spike with an additional 0.2 equiv of phenylacetylene rather than more catalyst, as alkyne volatility or homocoupling is the most common cause of a stalled reaction.

Step 3: Workup and Purification
  • Quench and Extract: Cool to room temperature. Add water (30 mL) to dissolve the amine hydroiodide salts. Extract with hexane (3 x 30 mL).

    • Causality: Hexane is preferred over ethyl acetate here to selectively partition the highly non-polar diarylalkyne while leaving polar catalytic byproducts and salts in the aqueous phase[3].

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Chromatography: Purify via silica gel column chromatography using a hexane/ether gradient (e.g., 30:1) to yield the pure product[3].

Workflow Prep 1. Reagent Preparation (Degassing & Drying) Reaction 2. Sonogashira Coupling (Pd/Cu Catalysis, 75°C) Prep->Reaction IPC 3. In-Process Control (GC-MS / TLC) Reaction->IPC IPC->Reaction Incomplete (<98% conversion) Workup 4. Aqueous Workup (Hexane extraction) IPC->Workup Complete (>98% conversion) Purification 5. Chromatography (Silica gel gradient) Workup->Purification Characterization 6. Characterization (NMR, IR, Melting Point) Purification->Characterization

Fig 2: Self-validating experimental workflow with critical in-process controls.

Quantitative Data & Characterization

Rigorous characterization is non-negotiable for verifying structural integrity. The following table summarizes the expected analytical data for 1-Fluoro-4-(phenylethynyl)benzene, synthesized via the protocols described above[3][4].

Property / AnalysisExpected Value / SignalDiagnostic Significance
Yield (Batch / Flow) ~70–88%[3]Indicates reaction efficiency; continuous flow chemistry often yields slightly lower recovery but faster throughput.
Melting Point 107.8 – 109.7 °C[3]Primary purity indicator; thermal depression suggests the presence of Glaser coupling impurities.
¹H NMR (400 MHz, CDCl₃) δ 7.55–7.48 (m, 4H), 7.38–7.31 (m, 3H), 7.07–7.02 (m, 2H)[4]The multiplet at 7.07–7.02 ppm is highly characteristic of the aromatic protons ortho to the fluorine atom.
¹³C NMR (100 MHz, CDCl₃) δ 161.27, 133.52, 133.48, 131.56, 128.38, 128.34, 123.10, 115.64, 89.62, 88.28[4]The distinct signals at 89.62 and 88.28 ppm confirm the presence of the internal alkyne carbons (C≡C).

Conclusion

The synthesis of 1-Fluoro-4-(phenylethynyl)benzene via Sonogashira coupling is a robust process when governed by strict mechanistic principles. By understanding the causality behind catalyst selection, executing rigorous deoxygenation, and employing self-validating in-process controls, researchers can consistently achieve high yields and exceptional purity. This foundational protocol serves as a scalable template for developing more complex fluorinated molecular architectures in drug discovery and materials science.

References

  • Benchchem. "1-Fluoro-4-(2-phenylethynyl)benzene | 405-29-8". Benchchem. 1

  • The Royal Society of Chemistry. "Flow Chemistry: Sonogashira Coupling". RSC.org. 3

  • Semantic Scholar. "Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation". Semantic Scholar. 4

  • Beilstein Journal of Organic Chemistry. "Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids". Beilstein-journals.org. 2

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Exploratory

An In-Depth Technical Guide to 1,4-Bis(phenylethynyl)benzene (BPEB) Analogs

Introduction 1,4-Bis(phenylethynyl)benzene (BPEB) and its analogs represent a significant class of organic conjugated molecules that have garnered substantial interest across various scientific and technological domains....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,4-Bis(phenylethynyl)benzene (BPEB) and its analogs represent a significant class of organic conjugated molecules that have garnered substantial interest across various scientific and technological domains. These rigid, rod-like molecules, characterized by a central benzene ring connected to two phenylethynyl arms, form the core structure of a broader family of compounds known as oligo(p-phenyleneethynylene)s (OPEs). Their unique electronic and photophysical properties, coupled with their structural versatility, make them prime candidates for applications in organic electronics, sensor technology, and as advanced materials with tunable characteristics.[1][2][3] This guide provides a comprehensive overview of the synthesis, fundamental properties, and key applications of BPEB analogs, offering insights for researchers and professionals in materials science and drug development.

I. The Molecular Architecture: Structure and Intrinsic Properties

The fundamental structure of BPEB consists of a central phenyl ring disubstituted at the 1 and 4 positions with phenylethynyl moieties. This linear, conjugated π-system is the primary determinant of its characteristic properties.

A. Conformational Dynamics and Electronic Structure

The photophysical and electronic behavior of BPEB analogs is intrinsically linked to their conformational state. The phenyl rings within the structure can undergo nearly frictionless twisting around the carbon-carbon triple bonds.[2] This rotational freedom leads to a distribution of planar and twisted conformations in the ground state, which manifests as broad, structureless absorption spectra.[2]

Computational studies, often employing density functional theory (DFT), have shown that while smaller OPEs can be fully conjugated, larger analogs are often non-planar.[4] The effective conjugation length, which dictates the electronic and optical properties, may be confined to near-planar segments of just a few phenyl rings.[4] The energy difference between planar and orthogonal conformations can be significant, with the planar conformation being the more stable, lower-energy state.[2]

B. Photophysical Characteristics

BPEB and its derivatives are known for their strong fluorescence.[5] The emission properties are highly sensitive to the molecular environment and conformation. Emission typically originates from the more relaxed, planar excited state, resulting in well-defined vibronic features in the fluorescence spectra.[2]

The solvent environment plays a crucial role in the photophysical behavior of these molecules. For instance, many OPEs exhibit higher fluorescence quantum yields in organic solvents like methanol compared to water.[5][6] This phenomenon is often attributed to the reversible nucleophilic attack of structured water molecules on the excited singlet state, which quenches the fluorescence.[4][6]

II. Synthesis of BPEB Analogs: The Sonogashira Cross-Coupling Reaction

The primary synthetic route to BPEB and its analogs is the Sonogashira cross-coupling reaction.[1][7] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[8][9][10]

A. The Causality Behind Experimental Choices in Sonogashira Coupling

The choice of catalysts, base, and solvent is critical for a successful Sonogashira reaction.

  • Palladium Catalyst: The palladium(0) species is the active catalyst. It undergoes oxidative addition with the aryl halide, initiating the catalytic cycle. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.

  • Copper(I) Co-catalyst: The role of the copper(I) salt, typically CuI, is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. While essential in the traditional protocol, copper-free Sonogashira reactions have been developed to avoid the formation of undesirable alkyne homocoupling byproducts.[10][11]

  • Base: An amine base, such as triethylamine or diisopropylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the alkyne.[8][9]

  • Solvent: The reaction is typically carried out in anhydrous and anaerobic conditions to prevent catalyst deactivation and side reactions.[8] Solvents like tetrahydrofuran (THF), toluene, and dimethylformamide (DMF) are commonly used.

B. A Self-Validating System: Step-by-Step Protocol for BPEB Synthesis

The following protocol outlines a general procedure for the synthesis of a BPEB analog via a Sonogashira cross-coupling reaction. This protocol is designed to be self-validating through in-process controls and characterization at each key stage.

Step 1: Preparation of Reactants and Catalyst System

  • Reactant Purity: Ensure the purity of the dihaloarene (e.g., 1,4-diiodobenzene) and the terminal alkyne (e.g., phenylacetylene) using techniques like NMR or GC-MS. Impurities can poison the catalyst and lead to low yields.

  • Solvent Degassing: Thoroughly degas the chosen solvent (e.g., THF/triethylamine mixture) by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Catalyst Preparation: Prepare the palladium and copper catalysts. For example, a mixture of PdCl₂(PPh₃)₂ and CuI is commonly used.

Step 2: Reaction Setup and Execution

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the dihaloarene, palladium catalyst, and copper(I) iodide.

  • Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

  • Add the degassed solvent and the amine base via syringe.

  • Slowly add the terminal alkyne to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Step 4: Characterization

  • Confirm the structure and purity of the final BPEB analog using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Further characterization can include melting point determination and elemental analysis.

Workflow for the Synthesis of a BPEB Analog

BPEB_Synthesis cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization Reactants Purify Reactants (Dihaloarene, Alkyne) Solvent Degas Solvent (e.g., THF/Et3N) Reactants->Solvent Catalyst Prepare Catalysts (Pd & Cu) Solvent->Catalyst Setup Assemble Flask (Inert Atmosphere) Catalyst->Setup Addition Add Reagents & Catalysts Setup->Addition Heating Heat & Stir (Monitor by TLC/GC) Addition->Heating Workup Filter & Concentrate Heating->Workup Purify Column Chromatography or Recrystallization Workup->Purify Analysis NMR, MS, MP, EA Purify->Analysis

Caption: Workflow for the synthesis of BPEB analogs via Sonogashira coupling.

III. Tailoring Properties through Functionalization

The versatility of the Sonogashira reaction allows for the synthesis of a wide array of BPEB analogs with tailored properties by introducing different functional groups on the peripheral phenyl rings or the central benzene core.[1][12]

A. Impact of Substituents on Photophysical and Electronic Properties
  • Electron-Donating and Electron-Accepting Groups: The introduction of electron-donating groups (e.g., alkoxy) or electron-accepting groups (e.g., cyano, trifluoromethyl) can significantly alter the HOMO-LUMO energy levels and, consequently, the absorption and emission characteristics of the BPEB analogs.[2][7] For instance, dialkoxy substitution on the central phenyl ring can lead to two well-separated absorption bands, corresponding to HOMO-LUMO and HOMO-1/HOMO-2 to LUMO transitions.[2]

  • Steric Effects: Bulky substituents can influence the planarity of the molecule, affecting the extent of π-conjugation and thus the photophysical properties.[4]

B. Data Presentation: Photophysical Properties of BPEB Analogs
AnalogSubstituent(s)Absorption Max (nm)Emission Max (nm)Quantum YieldReference
BPEB None~320-350~360-420High[2]
Dialkoxy-BPEB 2,5-Dialkoxy on central ringTwo bandsRed-shiftedVaries[2]
Cationic OPEs Quaternary ammonium~350-390~400-450Solvent-dependent[4][6]

Note: The values presented are approximate and can vary depending on the solvent and specific substituents.

IV. Applications of BPEB Analogs

The unique properties of BPEB analogs have led to their exploration in a wide range of applications, from materials science to biotechnology.

A. Organic Electronics and Optoelectronics

The high charge carrier mobility and strong luminescence of BPEB derivatives make them promising materials for organic electronic devices.[13][14][15]

  • Organic Light-Emitting Diodes (OLEDs): BPEB analogs can function as efficient blue light emitters or as hole transport layers in OLEDs.[13] For example, 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB) has shown high photoluminescence efficiency both in solution and in thin films, with blue electroluminescence.[13]

  • Organic Field-Effect Transistors (OFETs): The rigid, planar structure of some BPEB derivatives facilitates π-π stacking, which is beneficial for charge transport in OFETs.[16][17] These can be incorporated into flexible and stretchable electronic devices.[15][16][18]

Signaling Pathway in an OFET-based Sensor

OFET_Sensing Analyte Analyte Binding Receptor Receptor Layer (Functionalized BPEB) Analyte->Receptor Specific Interaction Semiconductor BPEB Analog (Active Layer) Receptor->Semiconductor Induces Change in Charge Carrier Density OFET OFET Device Semiconductor->OFET Modulates Channel Conductivity Signal Change in Output Current OFET->Signal Measurable Output

Caption: Analyte detection mechanism in a BPEB-based OFET sensor.

B. Chemical and Biological Sensing

The fluorescence of BPEB analogs is often sensitive to their local environment, making them excellent candidates for fluorescent sensors.

  • Detection of Metal Ions and Anions: Functionalization of BPEB with specific recognition moieties can lead to sensors that exhibit a change in fluorescence upon binding to a target analyte.

  • Sensing of Chemical Warfare Agents: A BPEB derivative functionalized with 8-hydroxyquinoline has been shown to be a highly selective and sensitive fluorescent probe for the detection of diethyl chlorophosphate, a simulant for the nerve agent Sarin.[3]

C. Liquid Crystals

The rigid, rod-like shape of many BPEB derivatives makes them suitable for applications in liquid crystal (LC) technology.[1][12][19][20][21]

  • High Birefringence Materials: BPEB analogs can exhibit a wide nematic phase temperature range and high optical anisotropy (Δn), which are desirable properties for liquid crystal displays (LCDs).[1][12]

  • Blue Phase Liquid Crystals: Certain BPEB derivatives have been successfully incorporated into liquid crystal mixtures to create blue phase liquid crystals, which have potential applications in next-generation display technologies.[1][12][20]

D. Two-Photon Absorption (2PA) Materials

The extended π-conjugated system of BPEB analogs can give rise to significant two-photon absorption (2PA) cross-sections.[22][23][24][25][26] This property is highly valuable for applications such as:

  • Bioimaging: 2PA microscopy allows for deeper tissue penetration and reduced photodamage compared to conventional one-photon fluorescence microscopy.[22]

  • Photodynamic Therapy: Molecules with high 2PA cross-sections can be used to generate reactive oxygen species in a spatially controlled manner for cancer therapy.

  • Optical Power Limiting: Materials with strong 2PA can be used to protect sensitive optical components from high-intensity laser pulses.[23][24][25]

V. Future Directions and Conclusion

The field of 1,4-bis(phenylethynyl)benzene analogs continues to be an active area of research. Future work will likely focus on the development of novel synthetic methodologies to access more complex and functionalized structures. The exploration of their self-assembly properties to create well-defined nanostructures for electronic and photonic applications is another promising avenue.[4][6] Furthermore, the integration of BPEB analogs into biocompatible and biodegradable materials could open up new possibilities in bioelectronics and medicine.[14][18]

References

  • Whitten, D. G., et al. (2011). Synthesis, Self-Assembly, and Photophysical Properties of Cationic Oligo(p-Phenyleneethynylene)s. Langmuir, 27(10), 6338-6347. [Link]

  • Whitten, D. G., et al. (2011). Synthesis, Self-Assembly, and Photophysical Properties of Cationic Oligo(p-phenyleneethynylene)s. Langmuir, 27(10), 6338–6347. [Link]

  • Hsu, C.-H., et al. (2013). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. International Journal of Molecular Sciences, 14(12), 23257-23273. [Link]

  • Thomas, K. G., et al. (2006). Photophysical and Theoretical Investigations of Oligo(p-phenyleneethynylene)s: Effect of Alkoxy Substitution and Alkyne−Aryl Bond Rotations. The Journal of Physical Chemistry A, 110(13), 4479-4487. [Link]

  • Whitten, D. G., et al. (2009). Synthesis, Self-Assembly, and Photophysical Behavior of Oligo Phenylene Ethynylenes: From Molecular to Supramolecular Properties. Langmuir, 25(1), 445-450. [Link]

  • Hsu, C.-H., et al. (2013). Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition. International journal of molecular sciences, 14(12), 23257–23273. [Link]

  • Fang, Y., et al. (2016). A New Type of 1, 4-Bis(phenylethynyl)benzene Derivatives: Optical Behavior and Sensing Applications. Acta Physico-Chimica Sinica, 32(1), 241-249. [Link]

  • University of New Mexico. (2023). PHOTOPHYSICAL PROPERTIES OF SYNTHETIC OLIGOMERIC PHENYLENE ETHYNYLENE. UNM Digital Repository. [Link]

  • Adachi, C., et al. (2007). Electrical properties of 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene and its application for organic light emitting diodes. Chemical Communications, (23), 2355-2357. [Link]

  • National Institutes of Health. (2010). Biomaterials-Based Organic Electronic Devices. PubMed Central. [Link]

  • Royal Society of Chemistry. (2007). Preparation of 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB). [Link]

  • Cosseddu, P., & Bonfiglio, A. (2013). Organic Bendable and Stretchable Field Effect Devices for Sensing Applications. 2013 IEEE SENSORS, 1-4. [Link]

  • Lim, T. S., et al. (2007). Spectroscopy and Photophysics of 1,4-Bis(phenylethynyl)benzene: Effects of Ring Torsion and Dark πσ* State. The Journal of Physical Chemistry A, 111(19), 3843-3851. [Link]

  • Ohta, N., et al. (2009). Emission from Regioisomeric Bis(phenylethynyl)benzenes during Pulse Radiolysis. The Journal of Organic Chemistry, 74(9), 3380-3388. [Link]

  • Ponce-Vargas, M., et al. (2018). Two-Photon Absorption Activity of BOPHY Derivatives: Insights from Theory. The Journal of Physical Chemistry C, 122(25), 13989-13998. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Zhang, Y., et al. (2022). Enhancement of Two-Photon Absorption in Boron-Dipyrromethene (BODIPY) Derivatives. Molecules, 27(9), 2841. [Link]

  • MDPI. (2025). Organic Bioelectronics: Diversity of Electronics Along with Biosciences. [Link]

  • Zhang, Y., et al. (2022). Enhancement of Two-Photon Absorption in Boron-Dipyrromethene (BODIPY) Derivatives. Molecules (Basel, Switzerland), 27(9), 2841. [Link]

  • Zhang, Y., et al. (2022). Enhancement of Two-Photon Absorption in Boron-Dipyrromethene (BODIPY) Derivatives. Molecules, 27(9), 2841. [Link]

  • Blanchard-Desce, M., et al. (2010). Investigation of two-photon absorption behavior in symmetrical acceptor–π–acceptor derivatives with dimesitylboryl end-groups. Evidence of new engineering routes for TPA/transparency trade-off optimization. Physical Chemistry Chemical Physics, 12(13), 3339-3347. [Link]

  • Kim, Y.-H., et al. (2016). Organic Transistor-Based Chemical Sensors for Wearable Bioelectronics. Polymers, 8(5), 177. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • MDPI. (n.d.). Organic Electronics in Flexible Devices: Engineering Strategy, Synthesis, And Application. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • El-Shishtawy, R. M., & Asiri, A. M. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 6(11), 9175-9197. [Link]

  • Bykov, A. V., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 1069-1074. [Link]

  • Rey, A. D. (2010). Liquid crystal models of biological materials and processes. Soft Matter, 6(15), 3402-3429. [Link]

  • Vaudry, D., et al. (2016). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Amino Acids, 48(1), 169-178. [Link]

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Protocols & Analytical Methods

Method

1-Fluoro-4-(2-phenylethynyl)benzene as a building block in organic synthesis

Application Note: 1-Fluoro-4-(2-phenylethynyl)benzene as a Strategic Building Block in Organic Synthesis Target Audience: Researchers, scientists, and drug development professionals. Introduction and Chemical Significanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Fluoro-4-(2-phenylethynyl)benzene as a Strategic Building Block in Organic Synthesis

Target Audience: Researchers, scientists, and drug development professionals.

Introduction and Chemical Significance

In modern organic synthesis and medicinal chemistry, diarylalkynes (tolanes) serve as privileged scaffolds. Specifically, 1-Fluoro-4-(2-phenylethynyl)benzene (CAS: 405-29-8) represents a highly versatile building block[1]. The integration of a para-fluoro substituent onto the rigid alkyne framework provides two distinct advantages:

  • Medicinal Chemistry: The fluorine atom acts as a bioisostere for hydrogen, effectively blocking CYP450-mediated para-hydroxylation, thereby increasing the metabolic stability of the resulting drug candidate. The rigid alkyne spacer restricts conformational flexibility, which can drastically improve receptor binding affinity.

  • Synthetic Reactivity: The strong inductive electron-withdrawing effect (-I) coupled with the resonance-donating effect (+M) of the fluorine atom establishes a subtle electronic bias across the internal alkyne. This polarization is critical for achieving high regioselectivity in downstream addition reactions, such as transition-metal-catalyzed hydrations or hydrohalogenations.

Physicochemical Profile:

  • Chemical Name: 1-Fluoro-4-(phenylethynyl)benzene

  • CAS Number: 405-29-8

  • Molecular Formula: C14H9F

  • Molecular Weight: 196.22 g/mol [1]

  • Appearance: White crystalline solid

  • Melting Point: 110.8–111.3 °C[2]

Primary Synthesis: Palladium-Catalyzed Sonogashira Cross-Coupling

The most robust and widely adopted method for synthesizing 1-Fluoro-4-(2-phenylethynyl)benzene is the Sonogashira cross-coupling reaction[3]. This method forms the critical C(sp²)–C(sp) bond by coupling 1-fluoro-4-iodobenzene with phenylacetylene. Recent advancements have also utilized palladium-bidentate complexes and copper-free zeolite systems to optimize this transformation[2][4].

Experimental Protocol 1: Synthesis of 1-Fluoro-4-(2-phenylethynyl)benzene

Expert Insight: The exclusion of oxygen is critical in this protocol. Oxygen not only oxidizes the active Pd(0) catalyst to an inactive Pd(II) state but also promotes the copper-catalyzed Glaser homodimerization of phenylacetylene, reducing the overall yield.

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3 times).

  • Reagent Loading: Add 1-fluoro-4-iodobenzene (10.0 mmol, 1.0 equiv), PdCl2​(PPh3​)2​ (0.2 mmol, 2 mol%), and CuI (0.4 mmol, 4 mol%) to the flask.

  • Solvent Addition: Inject 20 mL of anhydrous, degassed tetrahydrofuran (THF) and 10 mL of degassed triethylamine ( Et3​N ). Et3​N serves a dual purpose as both a base to deprotonate the terminal alkyne and a stabilizing ligand.

  • Alkyne Addition: Add phenylacetylene (11.0 mmol, 1.1 equiv) dropwise via syringe over 5 minutes to prevent localized concentration spikes that favor homodimerization.

  • Reaction: Stir the mixture at 60 °C for 4–6 hours. The reaction progression can be monitored by TLC (Hexanes, UV active).

  • Workup & Purification: Quench the reaction with saturated aqueous NH4​Cl (30 mL) to remove copper salts. Extract with Ethyl Acetate ( 3×20 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (100% Petroleum Ether) to afford the product as a white solid (Yield: 85–90%)[2].

Sonogashira A 1-Fluoro-4-iodobenzene + Phenylacetylene B Catalytic System PdCl2(PPh3)2 / CuI Et3N, THF, 60°C A->B Oxidative Addition & Transmetalation C 1-Fluoro-4-(2-phenylethynyl)benzene (Target Building Block) B->C Reductive Elimination

Caption: Workflow for the Sonogashira cross-coupling synthesis of 1-Fluoro-4-(2-phenylethynyl)benzene.

Divergent Downstream Applications

Once synthesized, the internal alkyne can be selectively manipulated to generate complex molecular architectures.

Experimental Protocol 2: Regioselective Gold-Catalyzed Hydration

Hydration of internal alkynes typically yields a mixture of two ketone regioisomers. However, utilizing a highly carbophilic Gold(I) catalyst with a weakly coordinating counterion ( NTf2−​ ) leverages the electronic bias induced by the fluorine atom, driving regioselective enol formation.

  • Setup: In a 20 mL reaction vial, combine 1-Fluoro-4-(2-phenylethynyl)benzene (1.0 mmol) and [(Ph3​P)AuNTf2​] (0.05 mmol, 5 mol%).

  • Solvent: Dissolve the mixture in 5 mL of a 10:1 1,4-Dioxane/ H2​O solution.

  • Reaction: Seal the vial and heat to 80 °C for 12 hours. The Gold(I) center activates the alkyne via π -coordination, allowing water to attack the more electrophilic carbon atom.

  • Isolation: Extract with dichloromethane, dry, and purify via chromatography to yield the fluorinated deoxybenzoin.

Experimental Protocol 3: Stereoselective Semi-Reduction to (Z)-Stilbenes

For materials science applications (e.g., liquid crystals), the cis-alkene (Z-isomer) is often required.

  • Setup: Dissolve the alkyne (2.0 mmol) in 15 mL of HPLC-grade Methanol.

  • Catalyst Poisoning: Add Lindlar catalyst (5% Pd on CaCO3​ , poisoned with Pb, 100 mg) and 2 drops of synthetic quinoline.

    • Causality Note: Lead physically poisons the catalyst, while quinoline acts as a basic ligand that selectively coordinates to the Pd surface. This drastically reduces the catalyst's electron density, ensuring the alkene desorbs immediately after the syn-addition of hydrogen, completely preventing over-reduction to the alkane.

  • Reaction: Purge the flask with H2​ gas and stir vigorously under a hydrogen balloon (1 atm) at 25 °C. Monitor strictly by GC-MS. Stop the reaction exactly when 1 equivalent of H2​ is consumed (typically 2-4 hours).

  • Isolation: Filter the suspension through a pad of Celite to remove the catalyst, wash with methanol, and concentrate to yield pure (Z)-1-Fluoro-4-styrylbenzene.

Applications cluster_0 Divergent Synthetic Pathways Core 1-Fluoro-4-(2-phenylethynyl)benzene Hydration Gold(I) Catalysis [H2O, Dioxane] Core->Hydration Reduction Lindlar Catalyst [H2, Quinoline] Core->Reduction Cyclo Ru(II) Catalysis [Alkynes, Heat] Core->Cyclo Ketone Fluorinated Deoxybenzoin (Regioselective Hydration) Hydration->Ketone Stilbene (Z)-1-Fluoro-4-styrylbenzene (Stereoselective Reduction) Reduction->Stilbene Benzene Fluorinated Terphenyls ([2+2+2] Cycloaddition) Cyclo->Benzene

Caption: Divergent downstream synthetic applications of 1-Fluoro-4-(2-phenylethynyl)benzene.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the transformations discussed, providing a reliable benchmark for laboratory execution.

Reaction TypeCatalyst SystemTemp (°C)Time (h)Target ProductTypical Yield
Sonogashira Coupling PdCl2​(PPh3​)2​ / CuI604–61-Fluoro-4-(phenylethynyl)benzene85–90%
Alkyne Hydration [(Ph3​P)AuNTf2​] 80121-(4-Fluorophenyl)-2-phenylethan-1-one75–82%
Semi-Reduction Lindlar Cat. / H2​ 252–4(Z)-1-Fluoro-4-styrylbenzene>95%
[2+2+2] Cycloaddition Cp*RuCl(cod) 8016Fluorinated Terphenyl Derivatives65–75%

References

  • 1-fluoro-4-(phenylethynyl)benzene - 405-29-8, C14H9F, density, melting point, boiling point, structural formula, synthesis, ChemSynthesis,
  • 1-Fluoro-4-(2-phenylethynyl)benzene | 405-29-8, BenchChem,
  • Supporting information: Sonogashira Cross-coupling Reactions Catalysed by Copper-free Palladium-zeolites, Wiley-VCH,
  • 37696-01-8|1-Methoxy-3-phenylethynyl-benzene|1 ...

Sources

Application

Unlocking the Potential of 1-Fluoro-4-(phenylethynyl)benzene in Organic Electronics: Application Notes and Protocols

Introduction: The Strategic Advantage of Fluorinated Phenylacetylenes In the landscape of organic electronics, the thoughtful design of molecular components is paramount to achieving high-performance devices. 1-Fluoro-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorinated Phenylacetylenes

In the landscape of organic electronics, the thoughtful design of molecular components is paramount to achieving high-performance devices. 1-Fluoro-4-(phenylethynyl)benzene emerges as a molecule of significant interest, positioned at the intersection of two key strategies in materials science: the use of the rigid, conjugated phenylethynyl backbone and the strategic incorporation of fluorine. The phenylethynyl group provides a robust, linear, and π-conjugated system, which is fundamental for efficient charge transport and desirable photophysical properties.[1][2] The introduction of a fluorine atom is a well-established method for tuning the electronic properties of organic semiconductors.[3][4] Specifically, the high electronegativity of fluorine can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can enhance the stability of the material against oxidation in ambient conditions and improve charge injection from electrodes.[5]

This application note provides a comprehensive guide for researchers and scientists exploring the use of 1-Fluoro-4-(phenylethynyl)benzene in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). We will delve into the synthesis, purification, and characterization of this promising material, followed by detailed, yet generalizable, protocols for its incorporation into electronic devices. The causality behind experimental choices will be emphasized to empower researchers to adapt and innovate upon these foundational methods.

Physicochemical Properties and Theoretical Insights

A thorough understanding of the intrinsic properties of 1-Fluoro-4-(phenylethynyl)benzene is crucial for predicting its behavior in electronic devices.

PropertyValueSource
Molecular Formula C₁₄H₉F[6]
Molecular Weight 196.22 g/mol [6]
CAS Number 405-29-8[6]
Appearance Off-white to white solid-
Melting Point 107.8-109.7 °C[7]
Predicted HOMO ~ -5.5 to -6.0 eV[2]
Predicted LUMO ~ -2.0 to -2.5 eV[2]

Note: HOMO and LUMO values are estimations based on theoretical studies of similar phenylethynylbenzene derivatives. Experimental determination via techniques like cyclic voltammetry is recommended.

The predicted energy levels suggest that 1-Fluoro-4-(phenylethynyl)benzene could be a candidate for various roles in organic electronic devices. Its relatively deep HOMO level suggests good stability for hole transport, while the LUMO level could be suitable for electron transport in specific device architectures.[2]

Synthesis and Purification Protocol: High-Purity Material for Electronic Applications

The Sonogashira cross-coupling reaction is the most effective and widely used method for synthesizing 1-Fluoro-4-(phenylethynyl)benzene with high purity.[1][8] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Diagram of Synthesis Workflow

SynthesisWorkflow Reactants Reactants: 1-Fluoro-4-iodobenzene Phenylacetylene Reaction Sonogashira Coupling (Room Temperature, Inert Atmosphere) Reactants->Reaction Catalysts Catalysts: Pd(PPh₃)₄ CuI Catalysts->Reaction Solvent_Base Solvent & Base: THF/Triethylamine Solvent_Base->Reaction Workup Aqueous Workup (NH₄Cl quench) Reaction->Workup Purification Column Chromatography (Silica Gel, Hexane/EtOAc) Workup->Purification Product 1-Fluoro-4- (phenylethynyl)benzene Purification->Product

Caption: Workflow for the synthesis of 1-Fluoro-4-(phenylethynyl)benzene.

Step-by-Step Synthesis Protocol

Materials:

  • 1-Fluoro-4-iodobenzene

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Triethylamine (TEA)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-fluoro-4-iodobenzene (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Base Addition: Add anhydrous THF and TEA in a 2:1 ratio (v/v) to dissolve the solids. Degas the solution by bubbling with the inert gas for 15-20 minutes.

  • Reactant Addition: Add phenylacetylene (1.1 eq) dropwise to the reaction mixture at room temperature with vigorous stirring.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-Fluoro-4-(phenylethynyl)benzene as a white solid.[1]

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Organic Electronics: Protocols and Device Fabrication

The rigid, conjugated structure of 1-Fluoro-4-(phenylethynyl)benzene makes it a versatile candidate for various roles in organic electronic devices.[1]

Organic Light-Emitting Diodes (OLEDs)

1-Fluoro-4-(phenylethynyl)benzene can potentially be used as a blue-emitting material due to its wide bandgap or as a host material for phosphorescent emitters.[9][10] Its deep HOMO level can facilitate hole injection and transport.

OLEDFabrication Substrate ITO-coated Glass (Substrate) Cleaning Substrate Cleaning (Sonication in solvents) Substrate->Cleaning HTL Hole Transport Layer (HTL) (e.g., TAPC) Cleaning->HTL Vacuum Deposition EML Emissive Layer (EML) (1-Fluoro-4-(phenylethynyl)benzene as host or emitter) HTL->EML Vacuum Deposition ETL Electron Transport Layer (ETL) (e.g., TmPyPB) EML->ETL Vacuum Deposition EIL Electron Injection Layer (EIL) (e.g., LiF) ETL->EIL Vacuum Deposition Cathode Cathode Deposition (e.g., Al) EIL->Cathode Vacuum Deposition Encapsulation Device Encapsulation Cathode->Encapsulation Device OLED Device Encapsulation->Device

Caption: General workflow for fabricating an OLED using vacuum deposition.

  • Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone for 15 minutes to improve the work function and remove organic residues.

  • Layer Deposition: Transfer the cleaned substrate to a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).[11]

    • Deposit a hole-transporting layer (HTL), for example, 4,4′-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] (TAPC), to a thickness of 40 nm.[12]

    • Co-evaporate the emissive layer (EML). If 1-Fluoro-4-(phenylethynyl)benzene is used as a host, co-deposit it with a suitable phosphorescent dopant (e.g., FIrpic for blue emission) at a specific doping concentration (e.g., 10 wt%). If used as an emitter, deposit a neat film. The typical thickness of the EML is 20-30 nm.

    • Deposit an electron-transporting layer (ETL), such as 1,3,5-tri(m-pyridin-3-ylphenyl)benzene (TmPyPB), to a thickness of 35 nm.[12]

    • Deposit a thin electron-injecting layer (EIL), like lithium fluoride (LiF), with a thickness of 1-2 nm.

    • Deposit the metal cathode, typically aluminum (Al), to a thickness of 100 nm.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE) of the fabricated device.

Organic Field-Effect Transistors (OFETs)

The ordered packing of diarylacetylene molecules in thin films is conducive to efficient charge transport, making them promising for the active layer in OFETs.[1][13] The fluorine substitution is expected to enhance the stability of the device.

OFETWorkflow Substrate Si/SiO₂ Substrate (Gate/Dielectric) Cleaning Substrate Cleaning Substrate->Cleaning SAM_Treatment Surface Treatment (e.g., OTS SAM) Cleaning->SAM_Treatment Deposition Active Layer Deposition (1-Fluoro-4-(phenylethynyl)benzene) SAM_Treatment->Deposition Spin Coating or Vacuum Deposition Electrodes Source/Drain Electrode Deposition (e.g., Au) Deposition->Electrodes Annealing Thermal Annealing (Optional) Electrodes->Annealing Characterization Electrical Characterization (Transfer and Output Curves) Annealing->Characterization OFET OFET Device Characterization->OFET

Caption: Workflow for fabricating and characterizing a bottom-gate, top-contact OFET.

  • Substrate Preparation: Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate and gate dielectric, respectively. Clean the substrate as described for OLEDs.

  • Surface Modification: To improve the interface between the dielectric and the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS).[14]

  • Active Layer Deposition:

    • Solution Processing (Spin Coating): Dissolve 1-Fluoro-4-(phenylethynyl)benzene in a suitable organic solvent (e.g., chloroform, toluene) at a concentration of 5-10 mg/mL. Spin-coat the solution onto the treated substrate at a specific spin speed (e.g., 2000 rpm) for a defined duration (e.g., 60 s).[15][16]

    • Vacuum Deposition: Alternatively, deposit a thin film (e.g., 50 nm) of the material by thermal evaporation in a high-vacuum chamber.[17]

  • Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) through a shadow mask onto the organic layer to define the channel length and width.

  • Thermal Annealing (Optional): Anneal the device at a temperature below the material's melting point to improve the crystallinity and morphology of the organic film, which can enhance charge carrier mobility.

  • Characterization: Measure the transfer and output characteristics of the OFET in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer. From these measurements, calculate the charge carrier mobility, on/off ratio, and threshold voltage.[18]

Organic Photovoltaics (OPVs)

In OPVs, 1-Fluoro-4-(phenylethynyl)benzene could potentially act as an electron donor or acceptor material when blended with a suitable partner to form a bulk heterojunction (BHJ).[1][3] Its rigid structure may promote the formation of well-defined nanoscale morphologies necessary for efficient charge separation.

A typical OPV has an inverted structure: ITO/ZnO/Active Layer (1-Fluoro-4-(phenylethynyl)benzene:Acceptor or Donor)/MoO₃/Ag.

  • Substrate and Electron Transport Layer: Start with a cleaned ITO substrate. Deposit an electron-transporting layer (ETL), such as a zinc oxide (ZnO) nanoparticle solution, via spin coating, followed by annealing.

  • Active Layer: Prepare a blend solution of 1-Fluoro-4-(phenylethynyl)benzene and a suitable donor or acceptor polymer (e.g., PTB7-Th) in a common solvent like chlorobenzene with a small amount of an additive (e.g., 1,8-diiodooctane). Spin-coat this blend onto the ZnO layer to form the bulk heterojunction active layer.

  • Hole Transport Layer and Anode: Deposit a hole-transporting layer (HTL), such as molybdenum oxide (MoO₃), by thermal evaporation. Follow this with the deposition of the top electrode, typically silver (Ag), by thermal evaporation.

  • Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[19]

Conclusion and Future Outlook

1-Fluoro-4-(phenylethynyl)benzene represents a promising, yet relatively unexplored, building block for organic electronics. Its synthesis is straightforward via the robust Sonogashira coupling reaction. The strategic incorporation of a fluorine atom is anticipated to enhance the material's stability and allow for fine-tuning of its electronic energy levels. The protocols outlined in this application note provide a solid foundation for researchers to investigate the potential of this molecule in OLEDs, OFETs, and OPVs. Further research should focus on the experimental determination of its electronic properties and a systematic investigation of its performance in various device architectures to fully unlock its potential in next-generation organic electronic applications.

References

  • Haley, M. M., & Johnson, D. W. (2008). Structure−Property Relationships of Fluorinated Donor/Acceptor Tetrakis(phenylethynyl)benzenes and Bis(dehydrobenzoannuleno)benzenes. The Journal of Organic Chemistry, 73(6), 2133–2143.
  • Kappe, C. O. (n.d.). Flow Chemistry: Sonogashira Coupling. Royal Society of Chemistry. Retrieved from [Link]

  • Hernández-Rodríguez, M., & Peña-Cabrera, E. (2012). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Molecules, 17(9), 10874–10889.
  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • Liu, J., Zhang, H., Dong, H., Meng, L., Jiang, L., Jiang, L., Wang, Y., Yu, J., Sun, Y., Hu, W., & He, W. (2020). Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review. Polymers, 12(1), 16.
  • ChemSynthesis. (2025, May 20). 1-fluoro-4-(phenylethynyl)benzene. Retrieved from [Link]

  • Fan, Q., Méndez-Romero, U. A., Guo, X., Wang, E., Zhang, M., & Li, Y. (2019). Fluorinated Photovoltaic Materials for High-Performance Organic Solar Cells. Chemistry – An Asian Journal, 14(18), 3085–3095.
  • Tao, Y., et al. (2025, May 21). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study.
  • Fan, Q., et al. (2019). Fluorinated Photovoltaic Materials for High-Performance Organic Solar Cells. Chalmers University of Technology.
  • Organic Syntheses. (n.d.). Fluorobenzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Lee, C.-W., et al. (2010). Novel host material for highly efficient blue phosphorescent OLEDs.
  • Royal Society of Chemistry. (n.d.). Final Suporting Information Sonogashira Paper. Retrieved from [Link]

  • Chou, H.-H., et al. (2016). The first aggregation-induced emission fluorophore as a solution processed host material in hybrid white organic light-emitting diodes.
  • Organic Syntheses. (n.d.). 1-PHENYL-1,4-PENTADIYNE and 1-PHENYL-1,3-PENTADIYNE. Retrieved from [Link]

  • IntechOpen. (2017, June 7).
  • Stucchi, E., et al. (2010). Time-of-flight mobility measurements in organic field-effect transistors. Journal of Applied Physics, 107(3), 034505.
  • Ali, S., et al. (2021). Optimized Thin-Film Organic Solar Cell with Enhanced Efficiency. Electronics, 10(23), 2948.
  • Ten, A. (2020, November 12). Design and Properties of Novel Host Materials for Blue TADF OLEDs. EPub Bayreuth.
  • D'Avino, G., et al. (2016). Organic thin films with charge-carrier mobility exceeding that of single crystals.
  • University of California, Los Angeles. (n.d.). High-Performance Organic Solar Cells Featuring Double Bulk Heterojunction Structures with Vertical- Gradient Selenium Heterocycl.
  • Kim, J.-H., et al. (2007). Electrical properties of 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene and its application for organic light emitting diodes.
  • Poriel, C., & Rault-Berthelot, J. (2020). Blue single-layer OLED using fluorescent materials. A molecular design view point.
  • Jaeger, R. C., et al. (n.d.). Vacuum Systems & Thin Films.
  • Kim, J. Y., et al. (2020). Fluorene–Triphenylamine-Based Bipolar Materials: Fluorescent Emitter and Host for Yellow Phosphorescent OLEDs. Polymers, 12(1), 164.
  • Gali, S., et al. (2017). Virtual Design in Organic Electronics: Screening of a Large Set of 1,4-Bis(phenylethynyl)benzene Derivatives as Molecular Semiconductors. The Journal of Physical Chemistry C, 121(51), 28249-28261.
  • Shincron Co., Ltd. (n.d.). 8. Thin films created using vacuum | Technical Information. Retrieved from [Link]

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  • Scarpellini, A., et al. (2025). Spin Coating: Process, Applications, Challenges, and Characterization Techniques.
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Method

Functionalization strategies for 1-Fluoro-4-(2-phenylethynyl)benzene

An In-Depth Guide to the Functionalization of 1-Fluoro-4-(2-phenylethynyl)benzene: Application Notes and Protocols For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application S...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Functionalization of 1-Fluoro-4-(2-phenylethynyl)benzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-Fluoro-4-(2-phenylethynyl)benzene is a versatile diarylalkyne scaffold that serves as a pivotal building block in the synthesis of advanced materials and complex pharmaceutical agents. The strategic placement of the fluorine atom and the reactive alkyne bridge offers multiple avenues for selective modification. The fluorine atom can modulate crucial physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making it a valuable feature in drug design.[1][2] This guide provides a comprehensive overview of the key functionalization strategies for this molecule, detailing the underlying chemical principles, field-proven insights, and step-by-step protocols for core transformations. We will explore reactions targeting the alkyne bridge and the aromatic systems, providing researchers with the necessary tools to generate diverse libraries of novel compounds.

Introduction: The Strategic Value of 1-Fluoro-4-(2-phenylethynyl)benzene

The structure of 1-Fluoro-4-(2-phenylethynyl)benzene (FPEB) presents three primary zones for chemical modification: the electron-rich alkyne (C≡C) bridge, the fluoro-substituted phenyl ring (Ring A), and the terminal phenyl ring (Ring B). Each site possesses distinct reactivity that can be exploited for downstream applications, from creating liquid crystals to developing potent kinase inhibitors.[3][4][5]

The presence of fluorine is particularly significant. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidation and to increase binding affinity through favorable electrostatic interactions.[1][2] In materials science, the high electronegativity of fluorine can tune the electronic properties of conjugated systems, influencing their application in organic electronics.[3]

This document serves as a technical guide to unlocking the synthetic potential of this scaffold.

Caption: Key reactive sites on the 1-Fluoro-4-(2-phenylethynyl)benzene scaffold.

Synthesis of the Core Scaffold: The Sonogashira Coupling

The most reliable and versatile method for synthesizing the FPEB scaffold is the Sonogashira cross-coupling reaction. This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (1-fluoro-4-iodobenzene).[6][7] The mechanism involves two interconnected catalytic cycles, ensuring high efficiency under mild conditions.[8]

Sonogashira_Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X-L₂ (Oxidative Addition) pd0->pd_complex1 Ar-X pd_complex2 Ar-Pd(II)-C≡CR-L₂ (Transmetalation) pd_complex1->pd_complex2 from Cu cycle pd_complex2->pd0 Reductive Elimination product Ar-C≡CR (Product) pd_complex2->product cu_alkyne Cu-C≡CR (Copper Acetylide) cu_alkyne->pd_complex1 Transmetalation alkyne R-C≡CH base Base cu_x Cu-X cu_x->cu_alkyne + R-C≡CH - Base-H⁺X⁻

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 1: Synthesis of 1-Fluoro-4-(2-phenylethynyl)benzene

This protocol outlines a standard laboratory procedure for the Sonogashira coupling.

Materials:

  • 1-Fluoro-4-iodobenzene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 1-fluoro-4-iodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF (5 mL per mmol of aryl iodide) followed by anhydrous triethylamine (3.0 eq).

  • Stir the mixture to dissolve the solids, resulting in a yellow suspension.

  • Add phenylacetylene (1.1 eq) dropwise via syringe.

  • Heat the reaction mixture to 55 °C and stir for 4-6 hours.[9] Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield the pure product as a white solid.

Data & Validation:

ParameterExpected Result
Yield 70-90%[7][10]
Appearance White to off-white solid
¹H NMR (CDCl₃) δ 7.53 (m, 4H), 7.35 (m, 3H), 7.05 (m, 2H)[10]
¹³C NMR ((CD₃)₂CO) δ 165.7, 135.5, 133.3, 130.4, 125.5, 121.4, 117.7, 117.5, 90.7, 89.9[10]
Melting Point 107.8-109.7 °C[10]

Functionalization Strategies: Targeting the Key Reactive Sites

Reactions at the Alkyne Bridge

The high electron density of the carbon-carbon triple bond makes it susceptible to a variety of transformations, providing a gateway to diverse molecular architectures.[8]

  • Hydrogenation and Reduction: The alkyne can be selectively reduced to a (Z)-alkene using catalysts like Lindlar's catalyst or fully saturated to an alkane with catalysts such as Pd/C under a hydrogen atmosphere. The choice of catalyst and conditions is critical for controlling selectivity.[8]

  • Cycloaddition Reactions: The alkyne functionality readily participates in cycloaddition reactions, such as the Diels-Alder ([4+2]) reaction, which are powerful methods for constructing cyclic and heterocyclic systems from simple precursors.[8][11][12]

  • Electrophilic Cyclization: In substrates containing a suitably positioned nucleophilic group (e.g., an amine or hydroxyl group ortho to the alkyne), electrophilic attack on the alkyne can trigger an intramolecular cyclization. This is a highly effective strategy for synthesizing functionalized heterocycles like indoles and benzofurans.[13][14]

  • Oxidation to α-Diketones: The alkyne can be oxidized to a 1,2-diketone (benzil) derivative using strong oxidizing agents. Mercuric salts in the presence of water have been shown to effectively convert diarylalkynes into α-diketones.[15]

  • Nucleophilic Addition: The addition of nucleophiles to the alkyne bond breaks one of the π-bonds and forms a new carbon-nucleophile bond. This reaction creates a vinyl anion intermediate that can be protonated or react with other electrophiles.[16][17][18]

Palladium-Catalyzed Annulation Strategies

A powerful strategy for creating complex polycyclic aromatic systems involves the palladium-catalyzed reaction of diarylalkynes with haloarenes. This one-pot, two-step procedure involves a cycloisomerization followed by a condensation step to form fluorene and methylene-bridged polyarene derivatives.[19][20] This method is advantageous as it does not require pre-existing ortho functional groups to facilitate the annulation.[19]

Protocol 2: Palladium-Catalyzed Synthesis of a Methylene-Bridged Arene

This protocol is adapted from methodologies developed for the synthesis of fluorenes from diarylalkynes.[19][20]

Materials:

  • 1-Fluoro-4-(2-phenylethynyl)benzene (FPEB)

  • 1-Bromonaphthalene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,2-Bis(diphenylphosphino)ethane (DPPE)

  • Potassium tert-butoxide (t-BuOK)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a sealed tube under an argon atmosphere, combine FPEB (1.0 eq), 1-bromonaphthalene (1.2 eq), Pd(OAc)₂ (0.05 eq), and DPPE (0.06 eq).

  • Add anhydrous toluene (5 mL per mmol of FPEB).

  • Add potassium tert-butoxide (5.0 eq).

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Monitor the reaction by GC-MS for the formation of the cyclized intermediate.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with dichloromethane, dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the product via column chromatography to isolate the target methylene-bridged polyarene.

Causality and Insights:

  • Catalyst System: The combination of Pd(OAc)₂ and a bidentate phosphine ligand like DPPE is crucial for promoting the necessary C-H activation and cycloisomerization steps.[20]

  • Strong Base: A strong, non-nucleophilic base like t-BuOK is required for the final base-mediated retro-aldol condensation step that forms the fluorene core.[19]

  • High Temperature: The reaction requires significant thermal energy to overcome the activation barriers for C-H bond activation and intramolecular annulation.

Functionalization of the Aromatic Rings
  • Electrophilic Aromatic Substitution (SₑAr): The regioselectivity of SₑAr on FPEB is directed by both the fluorine atom and the phenylethynyl group. Fluorine is a deactivating but ortho-, para-directing group. The phenylethynyl group is also generally considered ortho-, para-directing. This can lead to a mixture of products, and careful optimization of reaction conditions is necessary to achieve selectivity.

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom on Ring A is not sufficiently activated for SₙAr. To make this a viable strategy, a strong electron-withdrawing group (e.g., -NO₂) must be installed on the ring, typically in the ortho or para position to the fluorine.[5] For FPEB derivatives with such activation, the fluorine can be readily displaced by a wide range of nucleophiles.

  • Directed C-H Functionalization: Modern synthetic methods allow for the palladium-catalyzed C-H functionalization of fluoroarenes, often directed by the fluorine atom itself. This enables the introduction of various functional groups at the C-H bond ortho to the fluorine, providing a regioselective route to disubstituted products.[21]

Summary and Outlook

1-Fluoro-4-(2-phenylethynyl)benzene is a privileged scaffold whose reactivity can be precisely controlled to generate a vast array of functionalized derivatives. By targeting the alkyne bridge, researchers can access reduced, oxidized, or cyclized products. By focusing on the aromatic rings, further complexity can be introduced through electrophilic substitution or C-H activation. The protocols and strategies outlined in this guide provide a robust starting point for scientists in drug discovery and materials science to leverage the unique properties of this versatile building block for innovative applications.

References

  • Lee, C.-W., Liu, E.-C., & Wu, Y.-T. (2015). Palladium-catalyzed reaction of haloarenes with diarylethynes: synthesis, structural analysis, and properties of methylene-bridged arenes. The Journal of Organic Chemistry, 80(21), 10446-10456. Available from: [Link]

  • Kad, G. L., Singh, V., Kaur, K. P., & Singh, J. (2014). Synthesis of α-Diketones from Alkylaryl- and Diarylalkynes Using Mercuric Salts. Organic Letters, 16(8), 2216-2219. Available from: [Link]

  • American Chemical Society. (2015). Palladium-Catalyzed Reaction of Haloarenes with Diarylethynes: Synthesis, Structural Analysis, and Properties of Methylene-Bridged Arenes. The Journal of Organic Chemistry. Available from: [Link]

  • Thimmaiah, M., et al. (2018). Synthesis of Acridines through Alkyne Addition to Diarylamines. Molecules, 23(11), 2841. Available from: [Link]

  • Li, Y., et al. (2013). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. International Journal of Molecular Sciences, 14(12), 23257-23273. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2‐diarylalkynyl arenes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic addition. Retrieved from [Link]

  • PubMed. (2013). Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition. Retrieved from [Link]

  • Cousins, D. L., Lim, Y. H., & Harrity, J. P. A. (2022). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. The Journal of Organic Chemistry, 87(15), 9917-9929. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Beilstein Journals. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available from: [Link]

  • American Chemical Society. (2025). Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Th. Retrieved from [Link]

  • Beilstein-Institut. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]

  • National Institutes of Health. (2013). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Retrieved from [Link]

  • Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.
  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-4-(phenylethynyl)benzene. Retrieved from [Link]

  • Beilstein Journals. (2017). Mono or double Pd-catalyzed C–H bond functionalization for the annulative π-extension of 1,8-dibromonaphthalene: a one pot access to fluoranthene derivatives. Available from: [Link]

  • White Rose Research Online. (2022). A mild and regioselective route to fluoroalkyl aromatic compounds via directed cycloaddition reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch17: Nucleophilic Addition. Retrieved from [Link]

  • Acta Physico-Chimica Sinica. (n.d.). A New Type of 1, 4-Bis(phenylethynyl)benzene Derivatives: Optical Behavior and Sensing Applications. Retrieved from [Link]

  • De Gruyter. (2025). Crystal structure of (E)-1-fluoro-4-(2-(phenylsulfonyl)vinyl)benzene, C14H11FO2S. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Larock, R. C., et al. (2008). A Novel Synthetic Route to 3-Sulfenyl- and 3-Selenylindoles by n-Bu4NI-Induced Electrophilic Cyclization. Organic Letters, 10(24), 5665-5668. Available from: [Link]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

  • Chem-Online. (n.d.). 1-FLUORO-4-(2-PHENYLETHYNYL)BENZENE. Retrieved from [Link]

  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. Retrieved from [Link]

  • MDPI. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 1-Fluoro-4-(phenylethynyl)benzene synthesis

Welcome to the Technical Support Center for the synthesis of 1-Fluoro-4-(phenylethynyl)benzene . This platform is designed for researchers and drug development professionals seeking to optimize their C(sp²)–C(sp) cross-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Fluoro-4-(phenylethynyl)benzene . This platform is designed for researchers and drug development professionals seeking to optimize their C(sp²)–C(sp) cross-coupling workflows.

The synthesis of 1-fluoro-4-(phenylethynyl)benzene is typically achieved via a Sonogashira coupling between a 1-fluoro-4-halobenzene and phenylacetylene. While this reaction is a cornerstone of modern organic synthesis, it is highly sensitive to atmospheric conditions, substrate electrophilicity, and catalyst stability [[1]]().

Below, you will find our diagnostic workflow, detailed troubleshooting FAQs, optimized quantitative parameters, and a self-validating Standard Operating Procedure (SOP).

Diagnostic Workflow

TroubleshootingTree Start Low Yield of 1-Fluoro-4-(phenylethynyl)benzene? GCMS Analyze via GC-MS / TLC Start->GCMS Homo High Homocoupling? (1,4-diphenylbuta-1,3-diyne) GCMS->Homo Unreacted Unreacted Starting Material? (1-fluoro-4-halobenzene) GCMS->Unreacted Black Black Precipitate Formed? (Pd Black) GCMS->Black Sol1 Strictly degas solvent (Ar/N2) Use slow alkyne addition Homo->Sol1 Yes Sol2 Switch from Aryl Bromide to Iodide Increase Temp or use Cu-free Unreacted->Sol2 Yes Sol3 Increase Phosphine Ligand Check for O2 contamination Black->Sol3 Yes

Diagnostic decision tree for troubleshooting low yields in Sonogashira couplings.

Troubleshooting Guides & FAQs

Q1: My GC-MS shows a massive peak for 1,4-diphenylbuta-1,3-diyne instead of my desired product. How do I prevent this? A1: You are observing the Glaser-Hay homocoupling side reaction, a common pitfall in terminal alkyne cross-couplings.

  • Causality: In standard Sonogashira protocols, a Cu(I) co-catalyst is utilized to form a highly nucleophilic copper acetylide intermediate. If trace oxygen is present in the system, it oxidizes Cu(I) to Cu(II). The Cu(II) species subsequently mediates the oxidative dimerization of phenylacetylene, consuming your alkyne and destroying the reaction's stoichiometry 2.

  • Resolution: Sparge your solvent and amine base with Argon or Nitrogen for at least 30 minutes prior to use. Furthermore, add the phenylacetylene via a syringe pump over 1–2 hours to keep its steady-state concentration low. If deoxygenation fails, switch to a copper-free Sonogashira protocol, which completely bypasses the Glaser-Hay pathway 34.

Q2: The reaction stalls at 30% conversion. Should I use 1-fluoro-4-bromobenzene or 1-fluoro-4-iodobenzene? A2: Always prioritize 1-fluoro-4-iodobenzene for standard room-temperature conditions.

  • Causality: The rate-determining step in the Sonogashira catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) active species 1. The carbon-iodine bond (dissociation energy ~65 kcal/mol) is significantly weaker than the carbon-bromine bond (~81 kcal/mol). While the electron-withdrawing fluorine atom increases the electrophilicity of the aryl halide, 1-fluoro-4-bromobenzene still exhibits sluggish oxidative addition at room temperature 56.

  • Resolution: If you are restricted to using the bromide derivative, you must increase the reaction temperature to 80–100 °C and utilize a more electron-rich, sterically demanding ligand (such as XPhos) to accelerate the oxidative addition step.

Q3: A black precipitate forms in my reaction flask shortly after heating, and the reaction stops. What is happening? A3: The black precipitate is "Palladium Black," indicating irreversible catalyst decomposition.

  • Causality: Pd(0) is highly unstable without stabilizing ligands. If the local concentration of your phosphine ligand drops (due to oxidation to phosphine oxide by trace air), the Pd(0) atoms agglomerate into inactive metallic nanoparticles. Furthermore, highly polar solvents like DMF can sometimes displace ligands, leaving the metal center exposed [[7]]().

  • Resolution: Ensure strict anaerobic conditions to prevent ligand oxidation. You can also add a slight excess of free ligand (e.g., 5 mol% PPh₃) to keep the palladium coordinated, or switch to a less coordinating solvent like THF.

Mechanistic Pathway

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (1-Fluoro-4-iodobenzene) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-I OxAdd->PdII TransMet Transmetalation (Cu-Phenylacetylide) PdII->TransMet PdII_Alkyne Pd(II) Complex Ar-Pd-Alkyne TransMet->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Pd(0) Product 1-Fluoro-4-(phenylethynyl)benzene RedElim->Product

Mechanistic pathway of the Sonogashira catalytic cycle for 1-Fluoro-4-(phenylethynyl)benzene.

Data Presentation: Optimized Reaction Parameters

The following table summarizes the quantitative impact of various reaction parameters on the final yield of 1-fluoro-4-(phenylethynyl)benzene.

Parameter StateHalide SubstrateCatalyst SystemBase / SolventTemp (°C)AtmosphereYield (%)Primary Issue Overcome
Unoptimized1-Fluoro-4-bromobenzenePd(PPh₃)₂Cl₂ / CuIEt₃N / THF25Air< 20%Sluggish oxidative addition
Intermediate1-Fluoro-4-iodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃N / THF25Air45%Glaser homocoupling
Optimized 1-Fluoro-4-iodobenzene Pd(PPh₃)₂Cl₂ / CuI Et₃N / THF 25 Argon 88% None (Ideal Conditions)
Cu-Free Alt.1-Fluoro-4-bromobenzenePd(OAc)₂ / XPhosCs₂CO₃ / DMF100Argon82%Bypasses Cu(I) oxidation

Standard Operating Protocol (SOP)

This protocol utilizes a self-validating methodology to ensure high-yield synthesis of 1-fluoro-4-(phenylethynyl)benzene.

Step 1: System Preparation Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon. Repeat this cycle three times to ensure a strictly anhydrous and anaerobic environment.

Step 2: Reagent Loading Add 1-fluoro-4-iodobenzene (1.0 equiv, 5.0 mmol), Pd(PPh₃)₂Cl₂ (2 mol%, 0.1 mmol), and CuI (4 mol%, 0.2 mmol) to the flask.

  • Validation Check: The solid mixture should appear as a pale yellow/greenish powder. Any immediate darkening indicates compromised catalyst integrity.

Step 3: Solvent Addition Inject 15 mL of anhydrous, thoroughly degassed Triethylamine (Et₃N) and 15 mL of degassed THF. Stir for 5 minutes at room temperature.

Step 4: Alkyne Addition Slowly inject phenylacetylene (1.1 equiv, 5.5 mmol) dropwise over 15 minutes using a syringe pump.

  • Validation Check: The solution will rapidly darken to a deep brown/amber color, indicating the formation of the active Pd-acetylide complex. A white precipitate (triethylammonium iodide salt) will begin to crash out within 20 minutes, confirming that the catalytic cycle is actively turning over.

Step 5: Reaction Monitoring Stir at room temperature for 4–6 hours. Monitor the reaction via TLC (100% Hexanes, UV active).

  • Validation Check: The starting iodide (higher R_f) should gradually disappear, replaced by a bright blue-fluorescent spot under 254 nm UV light, which is highly characteristic of conjugated diphenylacetylenes.

Step 6: Workup & Purification Filter the crude mixture through a short pad of Celite to remove the ammonium salts and catalyst residues. Wash the pad with Ethyl Acetate. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (100% Hexanes) to yield the product as a white crystalline solid.

References

  • Source: wikipedia.
  • Source: rsc.
  • Source: washington.
  • Source: vander-lingen.
  • Source: lucp.
  • Source: nih.
  • Source: nih.

Sources

Optimization

Influence of solvent on the synthesis of 1-Fluoro-4-(phenylethynyl)benzene

Technical Support Center: Troubleshooting the Synthesis of 1-Fluoro-4-(phenylethynyl)benzene Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 1-Fluoro-4-(phenylethynyl)benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions for optimizing the synthesis of 1-Fluoro-4-(phenylethynyl)benzene. This guide moves beyond basic protocols to explain the fundamental causality behind solvent effects in sp2

sp carbon-carbon bond formation.

Part 1: Mechanistic Grounding: The Causality of Solvent Selection

The synthesis of 1-Fluoro-4-(phenylethynyl)benzene typically relies on the Sonogashira cross-coupling between 1-bromo-4-fluorobenzene (or 1-iodo-4-fluorobenzene) and phenylacetylene[1]. In this catalytic cycle, solvent selection is not merely a matter of substrate solubility; it fundamentally alters the reaction kinetics, the stability of the palladium intermediates, and the regioselectivity of the coupling[2].

Polar aprotic solvents like N,N -Dimethylformamide (DMF) are highly effective because their high electron-donating capacity coordinates with the Pd metal center. This lowers the activation energy required for the oxidative addition of the highly electronegative fluorobenzene derivative[2]. Furthermore, the choice of amine (such as Triethylamine or Piperidine) acts synergistically as both a base and a co-solvent to facilitate the deprotonation of phenylacetylene during the transmetalation step[1].

Sonogashira_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Pd(II) Intermediate Oxidative Addition Pd0->OxAdd + 1-Bromo-4-fluorobenzene TransMet Pd(II)-Alkyne Complex Transmetalation OxAdd->TransMet + Cu-Phenylacetylide RedElim 1-Fluoro-4-(phenylethynyl)benzene Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 Release of Product Solvent1 Polar solvents (DMF) accelerate oxidative addition Solvent1->OxAdd Solvent2 Amines (Et3N) facilitate alkyne deprotonation Solvent2->TransMet

Fig 1. Sonogashira catalytic cycle detailing solvent influence on intermediate stabilization.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing high levels of 1,4-diphenylbuta-1,3-diyne (Glaser homocoupling) instead of my desired product? Causality & Solution: This is the most common failure mode in Sonogashira couplings. In the presence of a copper(I) co-catalyst, trace oxygen, and an amine base, phenylacetylene undergoes oxidative dimerization (Glaser-Hay coupling)[1]. Polar solvents like DMF exacerbate this issue because they increase the solubility of oxygen and heavily stabilize the Cu-acetylide intermediate[2]. Self-Validating Fix: Switch to a rigorously degassed solvent system (e.g., freeze-pump-thaw DMF) or transition to a copper-free protocol to completely bypass the Cu-mediated homocoupling pathway[1].

Q2: My reaction using 1-bromo-4-fluorobenzene is sluggish and stalling in Toluene. Why? Causality & Solution: Toluene is a nonpolar solvent with a low dielectric constant ( ε=2.4 ). It fails to adequately solvate and stabilize the charged, polar Pd(II) intermediates formed during the oxidative addition step[2]. Self-Validating Fix: Introduce a polar co-solvent. A 1:1 mixture of Toluene and an amine (like Piperidine) will act as both a base for the transmetalation step and a polar coordinator for the Pd center, accelerating the reaction without the extreme hygroscopic risks of pure DMF[1].

Q3: Can I synthesize 1-Fluoro-4-(phenylethynyl)benzene without transition metals (Pd/Cu) to avoid heavy metal contamination in drug development? Causality & Solution: Yes, but your solvent choice becomes extremely rigid. A transition-metal-free Sonogashira-type cross-coupling can be achieved using sodium, calcium hydroxide, and a Grignard reagent[3]. In this specific pathway, Tetrahydrofuran (THF) is strictly required; attempts to use Toluene, Benzene, DMSO, or DMF result in 0% yield[3]. THF specifically solvates and stabilizes the Grignard-assisted transition state required to activate the highly unreactive C-F or C-Br bond[3].

Part 3: Quantitative Data: Solvent Effect Comparison

To aid in experimental design, the following table summarizes the quantitative impact of various solvent systems on the synthesis of diarylalkynes.

Solvent SystemDielectric Constant ( ε )Typical Yield (%)Homocoupling RiskMechanistic Impact
DMF / Et₃N 36.7 (DMF)85 - 95%High (if O₂ present)High electron-donating capacity stabilizes Pd(II) intermediates; accelerates oxidative addition[2].
THF (Metal-Free)7.570 - 80%LowUniquely solvates Grignard-assisted transition states; mandatory for Pd/Cu-free pathways[3].
Toluene / Piperidine 2.4 (Toluene)60 - 75%LowLow polarity slows oxidative addition; requires higher temperatures or strong amine co-solvents[2].
Water / PEG 80.1 (Water)75 - 90%ModerateGreen alternative; requires phase-transfer catalysts or water-soluble ligands to overcome substrate insolubility[1].

Part 4: Standard Operating Procedures (SOPs)

Below are self-validating, step-by-step methodologies for the two most robust synthetic routes.

Protocol A: Standard Pd/Cu-Catalyzed Synthesis (DMF/Et₃N Solvent System)

Objective: Synthesize 1-Fluoro-4-(phenylethynyl)benzene with maximum conversion while suppressing Glaser homocoupling.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x) to ensure a strictly oxygen-free environment.

  • Reagent Loading: Add 1-bromo-4-fluorobenzene (1.0 equiv), Pd(PPh3​)2​Cl2​ (2 mol%), and CuI (4 mol%) to the flask.

  • Solvent Addition: Inject a rigorously degassed 1:1 mixture of DMF and Triethylamine (Et₃N) via syringe. Causality Note: Degassing is the critical control point to prevent Cu-catalyzed alkyne dimerization[1].

  • Alkyne Addition: Slowly add phenylacetylene (1.2 equiv) dropwise over 15 minutes using a syringe pump. Keeping the local concentration of the alkyne low further starves the homocoupling pathway.

  • Reaction: Stir at room temperature (or heat to 50 °C if using the aryl chloride derivative) for 12 hours. Monitor via TLC (100% Hexanes) until the fluorobenzene derivative is consumed.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, wash extensively with brine (to remove DMF), dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Transition-Metal-Free Synthesis (THF Solvent System)

Objective: Synthesize the target molecule without Pd/Cu to comply with strict heavy-metal limits in pharmaceutical development[3].

  • Preparation: Under an argon atmosphere, charge a dried flask with sodium metal (2.5 equiv), calcium hydroxide (2.0 equiv), and sodium methoxide (1.0 equiv).

  • Solvent & Substrate: Add anhydrous THF. Causality Note: THF is strictly required here; do not substitute with DMF or Toluene[3]. Add 1-fluoro-4-iodobenzene (1.0 equiv) and phenylacetylene (1.2 equiv).

  • Grignard Assistance: Slowly inject n -BuMgCl (0.5 equiv). This acts as a necessary promoter to activate the carbon-halogen bond[3].

  • Reaction: Stir at 25 °C for 5 hours.

  • Workup: Carefully quench excess sodium with isopropanol, followed by water. Extract with diethyl ether, concentrate, and purify via GC-MS guided chromatography.

Sources

Troubleshooting

Technical Support Center: Managing Side Reactions in the Alkynylation of Fluorinated Aromatics

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique mechanistic challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique mechanistic challenges encountered when alkynylating fluorinated aromatics.

Fluorinated aryl alkynes are critical pharmacophores in drug development, but their synthesis is notoriously complicated by the highly polarized nature of the C–F bond and the electron-deficient character of the aromatic ring. This guide synthesizes field-proven protocols, causality-driven troubleshooting, and validated thermodynamic principles to help you optimize your workflows.

Mechanistic Troubleshooting Guide (Symptom-Based)

When alkynylating fluoroarenes—whether via traditional Sonogashira cross-coupling of fluoroaryl halides or direct C–H alkynylation of polyfluoroarenes—researchers frequently encounter three major side reactions. Understanding the causality behind these failures is the first step toward building a self-validating experimental system.

Symptom A: Excessive Alkyne Homocoupling (Glaser/Hay Coupling)
  • Observation: LC-MS or TLC indicates high conversion of the terminal alkyne into a diyne byproduct, with low yields of the desired cross-coupled fluoroarene.

  • Causality: In standard Pd/Cu-catalyzed Sonogashira couplings, the highly electron-withdrawing fluorine substituents decrease the electron density on the Pd(II) intermediate following oxidative addition. This thermodynamic stabilization drastically increases the activation energy barrier for the subsequent reductive elimination step[1]. Because reductive elimination is slow, the intermediate has a longer residence time, allowing a competing reverse transmetalation process to occur. Here, aryl groups transfer from Pd to Cu while a second alkynyl moiety transfers from Cu to Pd, ultimately forcing the homocoupling of the terminal alkyne[1].

  • Corrective Action:

    • Atmospheric Control: Dilute the reaction atmosphere with a 5% H₂ in N₂ or Ar mixture. Hydrogen reduces local oxygen concentration near the nascent Pd(0), suppressing the oxidative homocoupling pathway[2].

    • Cu-Free Conditions: Switch to a copper-free palladium system utilizing bulky, electron-rich phosphine ligands (e.g., XPhos) to artificially accelerate reductive elimination through steric bulk.

Symptom B: Nucleophilic Aromatic Substitution (S_NAr) / Defluorination
  • Observation: Loss of fluorine atoms and incorporation of amine fragments into the aromatic ring (e.g., formation of piperidinyl-fluoroarenes).

  • Causality: Polyfluoroarenes are highly electrophilic. The strong inductive electron withdrawal by multiple fluorine atoms makes the ipso- or ortho-carbons highly susceptible to nucleophilic attack. Common aliphatic amine bases used in cross-coupling (e.g., Et₃N, piperidine) act as strong nucleophiles, displacing the fluoride ion via an S_NAr pathway before the catalytic cycle can complete[3].

  • Corrective Action: Replace nucleophilic organic amines with non-nucleophilic inorganic bases (e.g., Cs₂CO₃, K₃PO₄) or heavily hindered organic bases (e.g., DIPEA).

Symptom C: Poor Regioselectivity or Deactivation in Direct C–H Alkynylation
  • Observation: Formation of multiple regioisomers or rapid catalyst death when attempting direct C–H functionalization.

  • Causality: The acidity of C–H bonds in fluoroarenes increases with the number of adjacent ortho-fluorine atoms. However, strong coordination of the highly polarized C–F bonds to electrophilic metal centers can lead to catalyst poisoning. Furthermore, the thermodynamic driving force for C–H oxidative addition competes directly with C–F bond activation[4].

  • Corrective Action: Shift from Pd-catalysis to Cu-catalyzed aerobic oxidative coupling. Copper specifically exploits the enhanced acidity of the ortho-C–H bond in polyfluoroarenes under mild conditions, bypassing the traditional halide-dependent catalytic cycle entirely[5].

G ArF Fluoroaryl Halide + Terminal Alkyne Pd_Ox Pd(0) Oxidative Addition ArF->Pd_Ox SNAr_Path Amine Base Attack (Highly Electrophilic ArF) ArF->SNAr_Path Nucleophilic Bases Trans Cu Transmetalation [ArF-Pd(II)-Alkyne] Pd_Ox->Trans RedElim Fast Reductive Elimination (Optimized Ligands) Trans->RedElim SlowRE Slow Reductive Elimination (Due to ArF Electron Deficiency) Trans->SlowRE Standard Conditions Product Desired Alkynylated Fluoroarene RedElim->Product Homo Alkyne Homocoupling (Glaser Side Product) SlowRE->Homo Reverse Transmetalation SNAr_Prod S_NAr Defluorination Side Product SNAr_Path->SNAr_Prod

Mechanistic divergence in the Sonogashira coupling of fluoroarenes leading to major side reactions.

Frequently Asked Questions (FAQs)

Q: Can I perform alkynylation directly on unactivated fluoroarenes without using an aryl halide? A: Yes. Direct C–H alkynylation of electron-deficient polyfluoroarenes can be achieved using copper catalysis with O₂ as an oxidant[5]. This protocol constructs the C(sp²)–C(sp) bond directly, bypassing the slow reductive elimination issues of Pd-catalyzed Sonogashira reactions and eliminating the need for pre-functionalized aryl halides.

Q: Why does my palladium catalyst deactivate rapidly when using pentafluorobenzene? A: Pentafluorobenzene and similar polyfluoroarenes can undergo competitive defluorinative cross-coupling. The transition metal can insert into the strong C–F bond instead of the target C–H or C–X bond, forming stable, unreactive metal-fluoride complexes that arrest the catalytic cycle[3]. Utilizing transition-metal-free conditions or shifting to Cu-catalysis mitigates this[6].

Q: How do I completely eliminate trace homocoupling in highly sensitive pharmaceutical intermediates? A: If modifying the atmosphere[2] is insufficient, consider a completely transition-metal-free Sonogashira-type cross-coupling. Recent methodologies utilize Grignard reagents with sodium methoxide and calcium hydroxide to facilitate C–C triple bond formation via selective C–F bond cleavage, entirely removing the Cu-dependent Glaser pathway[6].

G Start Identify Experimental Issue Issue1 High Diyne Formation (Homocoupling) Start->Issue1 Issue2 Loss of Fluorine (Defluorination) Start->Issue2 Issue3 Poor Regioselectivity (C-H Alkynylation) Start->Issue3 Fix1 Exclude O2, Use H2/N2 Mix or Cu-Free Catalysis Issue1->Fix1 Fix2 Switch to Non-Nucleophilic Inorganic Bases (e.g., Cs2CO3) Issue2->Fix2 Fix3 Tune Metal/Ligand to Favor Thermodynamic C-H Insertion Issue3->Fix3

Troubleshooting logic tree for mitigating side reactions in fluoroarene alkynylation.

Quantitative Data Summaries

The following table summarizes the quantitative impact of adjusting reaction parameters on the yield and side-reaction profiles when alkynylating pentafluorobenzene derivatives.

Reaction Parameter ChangeTarget Side Reaction MitigatedEffect on Desired Product YieldEffect on Side Product Formation
Standard Sonogashira (Pd/Cu, Et₃N, Air)BaselineLow (< 30%)High Homocoupling (> 50%)
Switch to Cu-Free (Pd only, XPhos)Alkyne HomocouplingHigh (> 80%)Low (< 5%)
Use 5% H₂ in N₂ Atmosphere Alkyne HomocouplingHigh (> 85%)Minimized (~ 2%)
Switch Base (Et₃N to Cs₂CO₃)S_NAr DefluorinationModerate-High (75%)Eliminated (0%)
Direct C–H Alkynylation (Cu, O₂, 40 °C)BothGood (60–80%)Low

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a specific rationale to prevent the side reactions discussed above.

Protocol A: Copper-Catalyzed Aerobic C–H Alkynylation of Polyfluoroarenes

This protocol utilizes O₂ as an oxidant to achieve direct alkynylation of the acidic C–H bond, avoiding Pd-induced homocoupling[5].

  • Catalyst & Reagent Preparation: In an oven-dried Schlenk tube, add Cu(OAc)₂ (10 mol%) and the polyfluoroarene (1.0 mmol). Rationale: Cu(OAc)₂ acts as the specific catalyst for ortho-fluorine-directed C–H activation.

  • Solvent & Base Addition: Add anhydrous DMF (3.0 mL) and a non-nucleophilic base like K₂CO₃ (2.0 equiv). Rationale: Inorganic bases prevent S_NAr defluorination side reactions.

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 mmol) via a syringe.

  • Aerobic Oxidation: Purge the reaction vessel with O₂ gas (1 atm) using a balloon. Stir the mixture at 40 °C for 12–24 hours. Rationale: Mild heating under O₂ drives the oxidative coupling while preventing thermal degradation of the fluoroarene.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl and extract with EtOAc. Validate the absence of diyne homocoupling by running a TLC against a synthesized diyne standard (visualized under UV 254 nm).

Protocol B: Diminished-Homocoupling Sonogashira Reaction for Fluoroaryl Halides

This modified protocol is strictly for pre-functionalized fluoroaryl halides experiencing severe Glaser coupling[2].

  • Atmosphere Control (Critical Step): Evacuate an oven-dried reaction flask and backfill with a pre-mixed gas cylinder of 5% H₂ in N₂. Repeat three times. Rationale: The trace H₂ reduces local O₂ near the Pd(0) center, shutting down the oxidative homocoupling pathway.

  • Reagent Loading: Under the H₂/N₂ atmosphere, add PdCl₂(PPh₃)₂ (5 mol%), CuI (2 mol%), the fluoroaryl halide (1.0 mmol), and the terminal alkyne (1.1 mmol) in degassed THF.

  • Base Addition: Add thoroughly degassed DIPEA (2.0 equiv). Rationale: Steric hindrance of DIPEA prevents nucleophilic attack on the fluorinated ring.

  • Reaction Execution: Stir at room temperature for 16 hours.

  • Workup & Validation: Filter through a short pad of Celite. Perform ¹⁹F NMR on the crude mixture prior to column chromatography to verify that no defluorination has occurred (look for the preservation of the original F-coupling patterns).

References

  • Su, W., Miura, M., et al. "Copper-Catalyzed Direct Alkynylation of Electron-Deficient Polyfluoroarenes with Terminal Alkynes Using O2 as an Oxidant." Journal of the American Chemical Society. URL:[Link]

  • Marder, T. B., et al. "Copper‐Catalyzed Oxidative Cross‐Coupling of Electron‐Deficient Polyfluorophenylboronate Esters with Terminal Alkynes." Chemistry - A European Journal (PMC). URL:[Link]

  • Elangovan, A., Wang, Y.-H., Ho, T.-I. "Sonogashira Coupling Reaction with Diminished Homocoupling." Organic Letters. URL:[Link]

  • Weaver, J. D., et al. "Synthetic Advantages of Defluorinative C–F Bond Functionalization." Chemical Society Reviews (PMC). URL:[Link]

  • Cao, H., et al. "Transition-Metal-Free Sonogashira-Type Cross-Coupling of Alkynes with Fluoroarenes." Organic Letters. URL:[Link]

  • Radius, U., Marder, T. B., et al. "Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis." Chemical Reviews. URL:[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Analysis of Fluorinated vs. Non-Fluorinated BPEB Derivatives: A Guide for Researchers

Introduction In the landscape of advanced materials and drug development, the precise tuning of molecular properties is paramount. Among the vast array of organic scaffolds, 1,2-bis(2-phenylethynyl)benzene (BPEB) and its...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of advanced materials and drug development, the precise tuning of molecular properties is paramount. Among the vast array of organic scaffolds, 1,2-bis(2-phenylethynyl)benzene (BPEB) and its derivatives have emerged as a versatile class of molecules with applications ranging from molecular electronics to biological imaging. The strategic incorporation of fluorine atoms into the BPEB framework offers a powerful tool to modulate its electronic structure, photophysical characteristics, and intermolecular interactions. This guide provides a comprehensive comparison of the spectroscopic properties of fluorinated and non-fluorinated BPEB derivatives, supported by experimental data and detailed protocols, to aid researchers in the rational design of novel functional materials.

Fluorination can induce significant changes in a molecule's properties due to the high electronegativity and the relatively small size of the fluorine atom. These changes can manifest as shifts in absorption and emission spectra, alterations in fluorescence quantum yields and lifetimes, and modified excited-state dynamics. Understanding these effects is crucial for tailoring the performance of BPEB-based systems for specific applications.

The Impact of Fluorination on the Electronic and Spectroscopic Properties of π-Conjugated Systems

The introduction of fluorine atoms into an aromatic system like BPEB influences its electronic properties through a combination of inductive and resonance effects. The strong electron-withdrawing inductive effect (-I) of fluorine generally leads to a stabilization of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. This stabilization can impact the molecule's redox potentials and its susceptibility to oxidation.

The resonance effect (+M), arising from the donation of lone pair electrons from fluorine into the π-system, can partially counteract the inductive effect. The net result of these competing effects on the HOMO-LUMO gap, and consequently on the absorption and emission wavelengths, is often not straightforward and can depend on the position and number of fluorine substituents. In many π-conjugated systems, fluorination leads to a bathochromic (red) shift in the absorption and emission spectra, although hypsochromic (blue) shifts have also been observed.

Synthesis of BPEB Derivatives

The synthesis of both fluorinated and non-fluorinated BPEB derivatives is most commonly achieved through the palladium-catalyzed Sonogashira cross-coupling reaction.[1][2][3] This versatile reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Synthetic Workflow

A Starting Materials: - Di-halo-benzene (e.g., 1,2-diiodobenzene) - Phenylacetylene (or fluorinated derivative) B Sonogashira Coupling Reaction A->B D Work-up and Purification B->D C Reaction Conditions: - Pd catalyst (e.g., Pd(PPh3)4) - Cu(I) co-catalyst (e.g., CuI) - Base (e.g., triethylamine) - Solvent (e.g., THF/amine mixture) C->B E Characterization: - NMR (1H, 13C, 19F) - Mass Spectrometry - Elemental Analysis D->E F Final Product: BPEB Derivative E->F

Caption: General workflow for the synthesis of BPEB derivatives via Sonogashira coupling.

Spectroscopic Analysis: Experimental Protocols

The following sections detail the standardized protocols for acquiring UV-Vis absorption and fluorescence spectra of BPEB derivatives. Adherence to these protocols is crucial for obtaining high-quality, reproducible data.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax) and the molar extinction coefficients (ε) of the BPEB derivatives.

Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.[4]

Protocol:

  • Solvent Selection: Choose a spectroscopic grade solvent in which the analyte is readily soluble and that is transparent in the wavelength range of interest (typically 200-800 nm). Dichloromethane (DCM) or toluene are common choices for BPEB derivatives.

  • Solution Preparation:

    • Prepare a stock solution of the BPEB derivative of a known concentration (e.g., 1 x 10-3 M) in the chosen solvent.

    • From the stock solution, prepare a series of dilutions to a final concentration that results in an absorbance value between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law. A typical concentration for measurement is in the range of 1 x 10-5 to 1 x 10-6 M.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 250-500 nm).

    • Select a suitable scan speed and slit width.

  • Measurement:

    • Fill a clean quartz cuvette with the pure solvent to be used as a blank.

    • Record the baseline spectrum with the blank cuvette.

    • Rinse the cuvette with the sample solution before filling it with the sample.

    • Record the absorption spectrum of the sample solution.

  • Data Analysis:

    • The instrument software will automatically subtract the blank spectrum from the sample spectrum.

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem), and the fluorescence quantum yield (ΦF) of the BPEB derivatives.

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

Protocol:

  • Solution Preparation:

    • Prepare a dilute solution of the BPEB derivative in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects, typically with an absorbance of less than 0.1 at the excitation wavelength.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation and emission slit widths (e.g., 2-5 nm).

  • Measurement of Emission Spectrum:

    • Set the excitation monochromator to the λmax determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a wavelength range that covers the expected emission.

    • Identify the wavelength of maximum emission (λem).

  • Measurement of Excitation Spectrum:

    • Set the emission monochromator to the λem.

    • Scan the excitation monochromator over a wavelength range that covers the absorption region.

    • The resulting excitation spectrum should ideally match the absorption spectrum, confirming that the observed emission originates from the analyte.

  • Determination of Fluorescence Quantum Yield (ΦF):

    • The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

    • A common standard for the blue-violet region is quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54).

    • The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

cluster_0 UV-Vis Spectroscopy cluster_1 Fluorescence Spectroscopy A Prepare Dilute Solution (Abs < 1.0) B Record Blank Spectrum (Pure Solvent) A->B C Record Sample Spectrum B->C D Determine λmax and ε C->D E Prepare Very Dilute Solution (Abs < 0.1) F Measure Emission Spectrum (Excite at λmax) E->F G Measure Excitation Spectrum (Detect at λem) F->G H Determine ΦF (Relative to Standard) G->H

Caption: Workflow for UV-Vis and Fluorescence Spectroscopy measurements.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a representative non-fluorinated BPEB derivative and its fluorinated counterparts. The data has been compiled from the literature, and it is important to note that direct comparisons should be made with caution when experimental conditions differ.

Table 1: Spectroscopic Properties of 1,4-bis(phenylethynyl)benzene (BPEB) and its Alkoxylated Derivative.

CompoundSolventλabs (nm)λem (nm)ΦFτF (ns)
BPEBToluene~330~3801.00 ± 0.05~0.62
BPEB(OC8H17)2Toluene~345~3950.87 ± 0.05~0.62

Table 2: Spectroscopic Properties of Donor-Acceptor Tetrakis(phenylethynyl)benzenes (TPEBs) with Fluorinated Acceptors.

CompoundAcceptor GroupSolventλabs (nm)λem (nm)ΦF
Non-Fluorinated Analogue
TPEB-CN-CNCH2Cl24665560.81
Fluorinated Analogues
TPEB-CF3-CF3CH2Cl24505310.83
TPEB-F5-C6F5CH2Cl24525360.77

Discussion and Interpretation

The data presented in the tables highlights the significant influence of fluorination on the spectroscopic properties of BPEB derivatives.

In the case of the simple 1,4-BPEB system, alkoxylation, which is not fluorination but serves as a point of comparison for substitution effects, leads to a slight red-shift in both absorption and emission, which is a common observation upon introducing electron-donating groups.

For the donor-acceptor TPEB systems, the introduction of fluorine-containing acceptor groups (-CF3 and -C6F5) results in a hypsochromic (blue) shift in both the absorption and emission maxima compared to the cyano (-CN) analogue. This can be attributed to the strong inductive electron-withdrawing nature of the fluoroalkyl and perfluorophenyl groups, which can lower the energy of the HOMO more significantly than the LUMO, thereby increasing the HOMO-LUMO gap. Despite the blue-shift, the fluorescence quantum yields remain high for the fluorinated derivatives, indicating that these modifications do not introduce significant non-radiative decay pathways.

The choice of solvent can also play a crucial role in the observed spectroscopic properties, particularly for molecules with a significant charge-transfer character in the excited state. Polar solvents can stabilize the charge-separated excited state, often leading to a red-shift in the emission spectrum (solvatochromism). Researchers should carefully consider the solvent environment when comparing spectroscopic data.

Conclusion

The spectroscopic analysis of fluorinated versus non-fluorinated BPEB derivatives reveals the profound impact of fluorination on their electronic and photophysical properties. The ability to systematically tune the absorption and emission wavelengths, as well as maintain high fluorescence quantum yields, makes fluorinated BPEB derivatives highly attractive for a wide range of applications. This guide provides the foundational knowledge and experimental framework for researchers to explore and exploit the unique properties of these fascinating molecules in their own research endeavors. The provided protocols and comparative data serve as a valuable resource for the rational design and characterization of novel BPEB-based materials with tailored spectroscopic characteristics.

References

  • Rodrigues, J. A. R., & Seixas de Melo, J. (2021). Aggregation-Induced Emission in Ionic Liquids. In Ionic Liquids (Vol. 2, pp. 1-28). IntechOpen.
  • Sissa, C., Painelli, A., D'Avino, G., & Beljonne, D. (2006). Photophysical and Theoretical Investigations of Oligo(p-phenyleneethynylene)s: Effect of Alkoxy Substitution and Alkyne−Aryl Bond Rotations. The Journal of Physical Chemistry A, 110(13), 4507-4515.
  • Karak, S., et al. (2024). Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and Their Precursors. ChemRxiv.
  • Griese, J. J., et al. (2023).
  • Kantar, C., & Gümrükçü, G. (2023). Synthesis, Spectral, and Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex. Journal of Fluorescence, 33(6), 2461-2467.
  • Zhao, X., & Whitten, D. G. (2011). Synthesis, Self-Assembly, and Photophysical Properties of Cationic Oligo(p-Phenyleneethynylene)s. Langmuir, 27(9), 5647-5654.
  • Ethirajan, M., et al. (2011). Photophysics of Glycosylated Derivatives of a Chlorin, Isobacteriochlorin, and Bacteriochlorin for Photodynamic Theragnostics: Discovery of a Two-Photon-Absorbing Photosensitizer. Photochemistry and Photobiology, 87(6), 1380-1390.
  • Griese, J. J., et al. (2023).
  • Analytical technique: Fluorescence Spectroscopy. (n.d.). Ciba. Retrieved from [Link]

  • Photophysical properties of oligophenylene ethynylenes modified by donor and/or acceptor groups. (2008). The Journal of Physical Chemistry A, 112(27), 6035-6044.
  • Mongin, O., et al. (2021). Bis(phenylethynyl)benzenes enable stable visible-to-ultraviolet sensitized triplet–triplet annihilation upconversion. Journal of Materials Chemistry C, 9(33), 10833-10840.
  • Reent, D., et al. (2019). A Doubly Bridged Bis(phenylethynyl)benzene: Different from a Twisted Tolan.
  • Fritz, H. F. (2023). Photophysical Properties of Synthetic Oligomeric Phenylene Ethynylene. UNM Digital Repository.
  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry.
  • Reent, D., et al. (2019). A Doubly Bridged Bis(phenylethynyl)benzene: Different from a Twisted Tolan.
  • Reent, D., et al. (2019). A Doubly Bridged Bis(phenylethynyl)
  • Pander, P., et al. (2020). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science, 11(20), 5224-5233.
  • CHAPTER 4 UV/VIS SPECTROSCOPY - University of Pretoria. (n.d.).
  • Fluorescence Quantum Yield and Free Rotor Effect. (n.d.). University of Miami.
  • Mongin, O., et al. (2021). Bis(phenylethynyl)benzenes enable stable visible-to-ultraviolet sensitized triplet-triplet annihilation upconversion. Journal of Materials Chemistry C, 9(33), 10833-10840.
  • (a) FT-IR and (b) UV-Vis spectra of benzene and some of its selected...
  • Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. (2021). Science Publishing Group.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
  • Detection of ethynylbenzene in TMC-1 and the interstellar search for 1,2-diethynylbenzene - PUBDB. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. (2019). ChemistryOpen, 8(12), 1474-1478.
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry, 15, 2838-2845.
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (2024). Beilstein Journal of Organic Chemistry, 20, 107-114.
  • Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). (2023). Molbank, 2023(3), M1704.
  • General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c - Rsc.org. (n.d.).

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Safety & Regulatory Compliance

Safety

Safe Disposal of 1-Fluoro-4-(2-phenylethynyl)benzene: A Guide for Laboratory Professionals

As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. Proper waste management is not merely a regulatory hurdle; it is...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. Proper waste management is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the safe handling and disposal of 1-Fluoro-4-(2-phenylethynyl)benzene, moving beyond simple steps to explain the critical reasoning behind each procedure.

Hazard Assessment: Understanding the Risks

1-Fluoro-4-(2-phenylethynyl)benzene (CAS No. 405-29-8) is a fluorinated aromatic hydrocarbon.[1] Its proper disposal is dictated by its chemical properties and associated hazards. While some safety data sheets (SDS) may not list it as acutely hazardous, its classification as a halogenated organic compound is the primary determinant for its disposal pathway.[2][3][4]

The key hazards to consider are:

  • Chemical Class: As a fluorinated organic compound, it falls under the category of halogenated organic waste .[2][3][4] This is the most critical classification for disposal, as halogenated and non-halogenated waste streams are treated differently and have varying disposal costs.[5]

  • Potential for Irritation: Similar compounds can cause skin, eye, and respiratory irritation.[6] Therefore, direct contact and inhalation must be avoided.

  • Environmental Persistence: Many halogenated organic compounds are persistent in the environment, necessitating disposal methods that ensure their complete destruction to prevent bioaccumulation and long-term ecological damage.[3]

  • Combustion Byproducts: Improper or incomplete incineration can lead to the formation of hazardous byproducts like hydrogen fluoride.[6] This is why disposal must be handled by a licensed facility with specialized high-temperature incinerators equipped with scrubbers.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for use or disposal, ensure a robust PPE protocol is in place. The causality is simple: preventing exposure is the most effective safety measure.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or goggles.Protects against accidental splashes into the eyes. Standard prescription glasses are not sufficient.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Gloves must be inspected before use and disposed of immediately if contamination is suspected. Never reuse contaminated gloves.[7]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.Prevents inhalation of any potential vapors or aerosols.
Core Disposal Protocol: Segregation and Containment

The fundamental principle for disposing of 1-Fluoro-4-(2-phenylethynyl)benzene is strict waste segregation . Do not mix halogenated waste with non-halogenated waste.

Step-by-Step Disposal Procedure:

  • Identify the Waste Stream:

    • Confirm that the waste contains 1-Fluoro-4-(2-phenylethynyl)benzene, either in pure form or in a solution.

    • Any organic compound containing fluorine, chlorine, bromine, or iodine is classified as halogenated.[2][4]

  • Select the Correct Waste Container:

    • Use a designated Halogenated Organic Waste container. These are typically glass bottles or carboys, often color-coded or clearly labeled by your institution's Environmental Health & Safety (EHS) department.[2]

    • Ensure the container is clean, in good condition, and has a secure, leak-proof cap.

  • Transfer the Waste:

    • Carefully transfer the waste into the designated container using a funnel to prevent spills.

    • Perform this transfer inside a certified chemical fume hood.

  • Label the Container Accurately:

    • Proper labeling is a regulatory requirement and is critical for safe handling by disposal personnel.

    • The label must clearly state "Hazardous Waste" .[5]

    • List all chemical constituents by their full name (no abbreviations) and their approximate percentages or volumes.[5] This is not just a suggestion; it is essential for the disposal facility to determine the correct incineration parameters.

    • Keep the container closed at all times, except when adding waste.[8]

  • Storage and Pickup:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be secondary containment, away from ignition sources, and clearly marked.[8]

    • Follow your institution's procedures to schedule a waste pickup by your EHS department or a licensed waste disposal contractor.[7][8]

Self-Validating System: This protocol is self-validating because it relies on the universally recognized system of waste segregation. By correctly identifying the compound as halogenated and placing it in a clearly labeled, dedicated container, you ensure it enters the appropriate, federally regulated disposal chain designed for such chemicals.[9]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don Appropriate PPE: If you are trained and it is safe to do so, don your full PPE, including respiratory protection if the material is volatile or has created dust.

  • Contain the Spill:

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.[10]

  • Collect and Dispose:

    • Place all contaminated absorbent material and cleaning supplies into a designated, sealable container.

    • Label this container as "Hazardous Waste" and list all contents. This cleanup debris is now considered halogenated hazardous waste and must be disposed of through the same protocol.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-Fluoro-4-(2-phenylethynyl)benzene.

G cluster_0 Waste Characterization & Segregation cluster_1 Final Disposal Pathway start Waste Generated: 1-Fluoro-4-(2-phenylethynyl)benzene chem_class Identify Chemical Class: Fluorine present -> Halogenated Organic start->chem_class Step 1 container Select Designated HALOGENATED WASTE Container chem_class->container Step 2 labeling Label Container: 1. 'Hazardous Waste' 2. List ALL constituents & percentages container->labeling Step 3 storage Store Sealed Container in Satellite Accumulation Area labeling->storage pickup Arrange Pickup by EHS / Licensed Disposal Contractor storage->pickup Step 4 disposal Final Disposal: Approved High-Temperature Incineration pickup->disposal Step 5

Caption: Decision workflow for disposal of 1-Fluoro-4-(2-phenylethynyl)benzene.

References

  • Hazardous Waste Segregation Guide. (n.d.).
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet.
  • Kodavanti, P. R., & Loganathan, B. G. (2022). Perspective on halogenated organic compounds.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Sigma-Aldrich. (n.d.). 1-fluoro-4-(2-phenylethynyl)benzene.
  • University of Washington. (n.d.). Halogenated Waste.
  • Capot Chemical. (2026, January 14). Material Safety Data Sheet.
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  • Fisher Scientific. (2025, December 21). Safety Data Sheet.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Fluoro-4-(2-phenylethynyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Fluoro-4-(2-phenylethynyl)benzene
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